2-((Cyclopropylmethyl)thio)-4-methylpyrimidine
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Overview
Description
2-((Cyclopropylmethyl)thio)-4-methylpyrimidine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with cyclopropylmethylthiol. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropylmethyl)thio)-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Cyclopropylmethyl)thio)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfur atom in the compound may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((Cyclopropylmethyl)thio)-4-chloropyrimidine: Similar structure but with a chlorine atom at the 4-position.
2-((Cyclopropylmethyl)thio)-5-methylpyrimidine: Similar structure but with a methyl group at the 5-position.
Uniqueness
2-((Cyclopropylmethyl)thio)-4-methylpyrimidine is unique due to the specific positioning of the cyclopropylmethylthio group and the methyl group on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-4-5-10-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFJCQGZUVHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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